molecular formula C7H6N6S B13165304 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13165304
M. Wt: 206.23 g/mol
InChI Key: FHLNSWIUECGKQL-UHFFFAOYSA-N
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Description

4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both pyrimidine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the desired triazine-thiol compound . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol is unique due to its combination of pyrimidine and triazine rings, which imparts distinct chemical and biological properties. Its thiol group also provides additional reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H6N6S

Molecular Weight

206.23 g/mol

IUPAC Name

2-amino-6-pyrimidin-5-yl-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H6N6S/c8-6-11-5(12-7(14)13-6)4-1-9-3-10-2-4/h1-3H,(H3,8,11,12,13,14)

InChI Key

FHLNSWIUECGKQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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